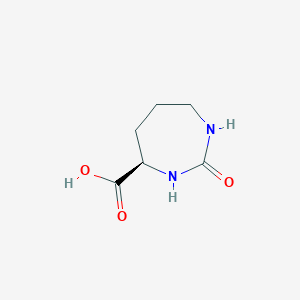
(R)-2-Oxo-1,3-diazepane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Oxo-1,3-diazepane-4-carboxylic acid is a compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Vorbereitungsmethoden
The synthesis of ®-2-Oxo-1,3-diazepane-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a suitable amine with a diester can lead to the formation of the diazepane ring. Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
®-2-Oxo-1,3-diazepane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be employed in the study of enzyme mechanisms and protein interactions. In medicine, ®-2-Oxo-1,3-diazepane-4-carboxylic acid is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or a precursor for drug development. Additionally, it has industrial applications in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of ®-2-Oxo-1,3-diazepane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes. Understanding the molecular targets and pathways involved is crucial for developing new therapeutic strategies.
Vergleich Mit ähnlichen Verbindungen
®-2-Oxo-1,3-diazepane-4-carboxylic acid can be compared with other similar compounds, such as itaconic acid derivatives and phenolic compounds. These compounds share some structural features but differ in their chemical properties and biological activities. For example, itaconic acid derivatives possess a vinylidene group and exhibit antimicrobial and anti-inflammatory activities . Phenolic compounds, on the other hand, are known for their antioxidant properties . The unique structure of ®-2-Oxo-1,3-diazepane-4-carboxylic acid, with its diazepane ring, distinguishes it from these other compounds and contributes to its specific applications and effects.
Eigenschaften
CAS-Nummer |
166961-73-5 |
|---|---|
Molekularformel |
C6H10N2O3 |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
(4R)-2-oxo-1,3-diazepane-4-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c9-5(10)4-2-1-3-7-6(11)8-4/h4H,1-3H2,(H,9,10)(H2,7,8,11)/t4-/m1/s1 |
InChI-Schlüssel |
IGGGLEUCYJYELX-SCSAIBSYSA-N |
Isomerische SMILES |
C1C[C@@H](NC(=O)NC1)C(=O)O |
Kanonische SMILES |
C1CC(NC(=O)NC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15071846.png)
![(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one](/img/structure/B15071849.png)

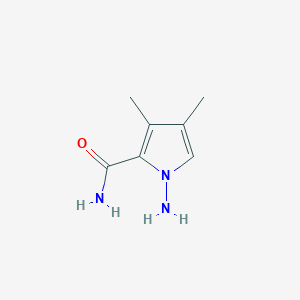
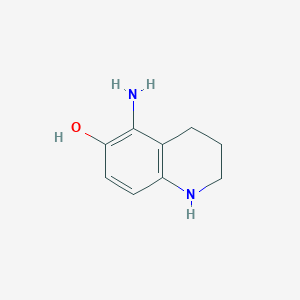
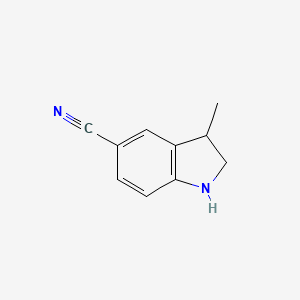
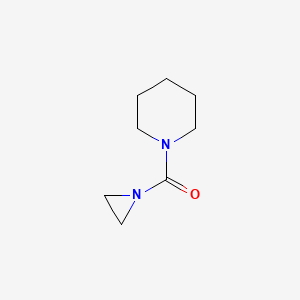

![5-Chloroimidazo[2,1-b]thiazole](/img/structure/B15071889.png)
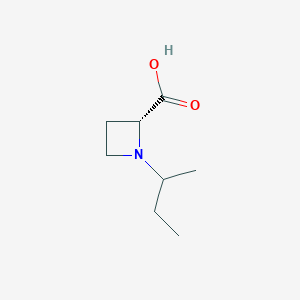
![1h-Furo[3,2-g]indazole](/img/structure/B15071913.png)
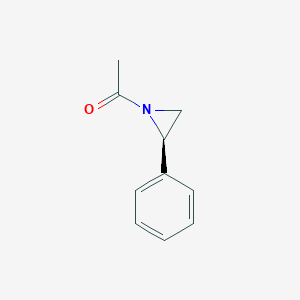

![Cyclopenta[b]indole](/img/structure/B15071945.png)
